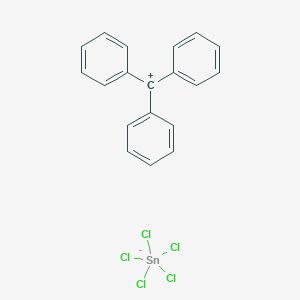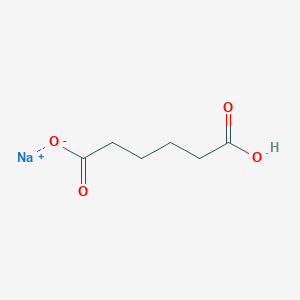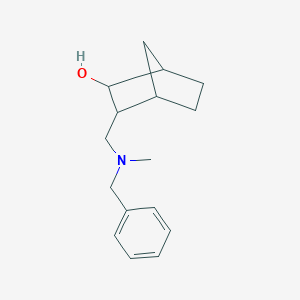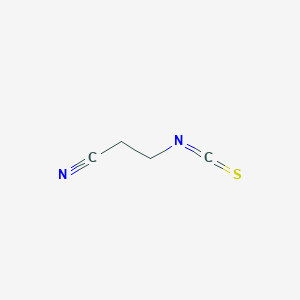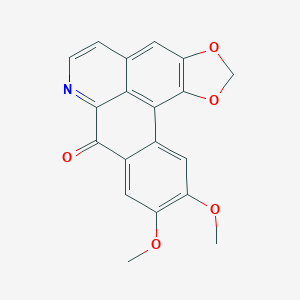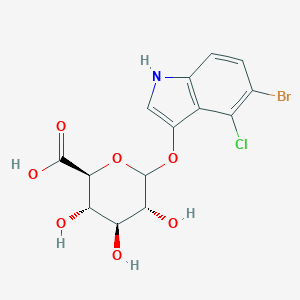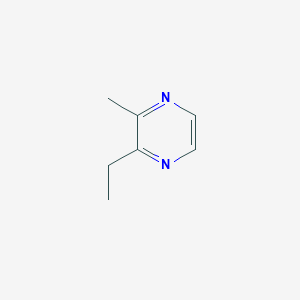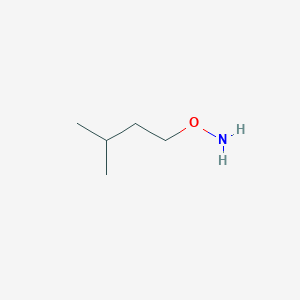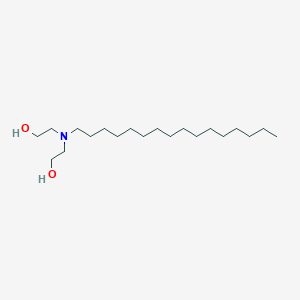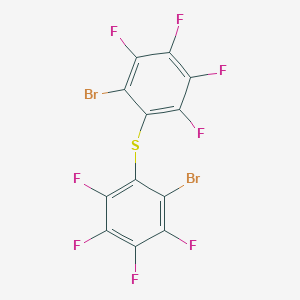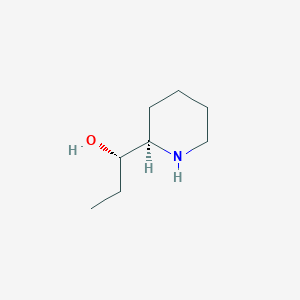
(-)-alpha-Conhydrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-alpha-Conhydrine is a natural alkaloid that is commonly found in plants such as Ephedra sinica and Pinellia ternata. It has been widely studied in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of (-)-alpha-Conhydrine involves its ability to modulate various signaling pathways in the body. (-)-alpha-Conhydrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, (-)-alpha-Conhydrine has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. (-)-alpha-Conhydrine also modulates the NF-kB signaling pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
(-)-alpha-Conhydrine has been found to have several biochemical and physiological effects in the body. It exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Additionally, (-)-alpha-Conhydrine has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (-)-alpha-Conhydrine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (-)-alpha-Conhydrine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (-)-alpha-Conhydrine is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of using (-)-alpha-Conhydrine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (-)-alpha-Conhydrine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method of (-)-alpha-Conhydrine to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of (-)-alpha-Conhydrine to better understand its mechanism of action in the body.
Méthodes De Synthèse
The synthesis of (-)-alpha-Conhydrine can be achieved through several methods, including chemical synthesis, biosynthesis, and extraction from natural sources. Chemical synthesis involves the use of various chemical reagents and catalysts to produce (-)-alpha-Conhydrine. Biosynthesis involves the use of microorganisms to produce (-)-alpha-Conhydrine through fermentation. Extraction from natural sources involves the isolation and purification of (-)-alpha-Conhydrine from plants that contain the alkaloid.
Applications De Recherche Scientifique
(-)-alpha-Conhydrine has been found to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that (-)-alpha-Conhydrine exhibits anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (-)-alpha-Conhydrine has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In neurological disorders, (-)-alpha-Conhydrine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
18209-37-5 |
|---|---|
Nom du produit |
(-)-alpha-Conhydrine |
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1S)-1-[(2R)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
VCCAAURNBULZRR-SFYZADRCSA-N |
SMILES isomérique |
CC[C@@H]([C@H]1CCCCN1)O |
SMILES |
CCC(C1CCCCN1)O |
SMILES canonique |
CCC(C1CCCCN1)O |
Synonymes |
alpha-conhydrine conhydrine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



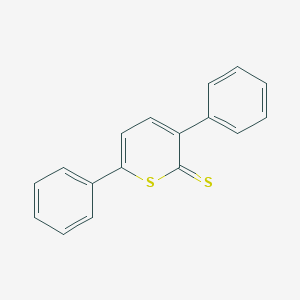
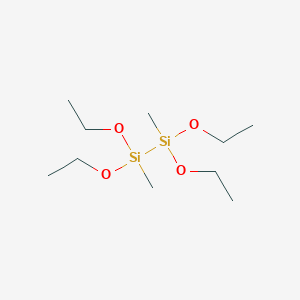
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
